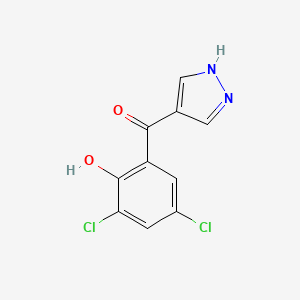

4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole

Description

Structural Classification and Nomenclature within Benzoylpyrazole (B3032486) Derivatives

From a structural standpoint, 4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole is classified as a 4-aroylpyrazole. The core of the molecule is a five-membered aromatic heterocycle, pyrazole (B372694), which is characterized by two adjacent nitrogen atoms. The "benzoyl" component refers to the C6H5CO- group, which in this case is substituted.

The systematic IUPAC name for this compound is (3,5-dichloro-2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone . This nomenclature precisely describes the connectivity of the atoms: a methanone (B1245722) (ketone) linking a (3,5-dichloro-2-hydroxyphenyl) group to the 4-position of a 1H-pyrazole ring. The "1H" designation indicates that the nitrogen at position 1 of the pyrazole ring bears a hydrogen atom, acknowledging the tautomeric nature of unsubstituted pyrazoles. biorxiv.org

The benzoylpyrazole family is a significant class of compounds, with variations in the substitution patterns on both the benzoyl and pyrazole rings leading to a diverse array of chemical properties and biological activities.

| Component | Description |

| Core Heterocycle | Pyrazole |

| Acyl Group | Benzoyl |

| Substitution on Benzoyl Ring | 3,5-Dichloro, 2-hydroxy |

| Position of Acylation on Pyrazole Ring | 4-position |

Academic Significance of the Benzoylpyrazole Moiety in Organic Synthesis and Ligand Design

The benzoylpyrazole moiety is a privileged scaffold in both organic synthesis and the design of ligands for metal complexes. Its significance stems from the versatile reactivity of the pyrazole ring and the coordinating ability of the carbonyl group and the pyrazole nitrogen atoms.

In organic synthesis , benzoylpyrazoles serve as valuable intermediates for the construction of more complex molecular architectures. The pyrazole ring can undergo a variety of transformations, including N-alkylation, N-arylation, and further substitution on the carbon atoms. The ketone of the benzoyl group can also be a handle for further functionalization.

In the realm of ligand design , the benzoylpyrazole scaffold offers multiple coordination sites. The nitrogen atoms of the pyrazole ring and the oxygen atom of the carbonyl group can act as donors for metal ions, forming stable coordination complexes. nih.gov The electronic properties of the benzoylpyrazole ligand can be fine-tuned by altering the substituents on both the pyrazole and the benzoyl rings, which in turn influences the properties of the resulting metal complexes. These complexes are of interest in areas such as catalysis and materials science. Research has shown that pyrazole-based chelating ligands can form a variety of coordination complexes with numerous metal ions, leading to diverse coordination geometries and nuclearities. nih.gov

A significant area where benzoylpyrazole derivatives have demonstrated considerable academic and commercial importance is in the development of herbicides. Many 4-benzoylpyrazole (B1253644) derivatives are known to be potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govresearchgate.net This enzyme is crucial in the tyrosine catabolism pathway in plants, and its inhibition leads to bleaching symptoms and ultimately, plant death. nih.govresearchgate.netresearchgate.net The structural features of this compound, particularly the substituted benzoyl group, are consistent with those found in other HPPD-inhibiting herbicides.

Overview of Research Approaches to Substituted Pyrazole Systems

The synthesis of substituted pyrazole systems is a well-established area of organic chemistry, with several classical and modern methods available to researchers. A predominant approach is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comorganic-chemistry.orgresearchgate.net For the synthesis of a 4-aroylpyrazole like the title compound, a potential precursor would be a 1-(substituted phenyl)-1,3,5-triketone or a related 1,3-dicarbonyl compound.

Another common strategy is the Claisen condensation to generate the requisite 1,3-dicarbonyl intermediate, which is then cyclized with hydrazine. researchgate.netnih.gov For instance, the reaction of a substituted acetophenone (B1666503) with a suitable ester can yield a 1,3-diketone that can be subsequently converted to the corresponding pyrazole.

More direct methods can also be employed, such as the Friedel-Crafts acylation of a pre-formed pyrazole ring with a suitable benzoyl chloride. However, the regioselectivity of this reaction can be a challenge, and the presence of a free N-H in the pyrazole can complicate the reaction due to its potential to react with the Lewis acid catalyst. researchgate.net

Modern synthetic approaches to substituted pyrazoles often involve multi-component reactions and the use of advanced catalytic systems to achieve high efficiency and selectivity. rsc.org Research into substituted pyrazole systems is often driven by the desire to explore their biological activities, leading to the synthesis and screening of large libraries of compounds with diverse substitution patterns. nih.govnih.govbeilstein-journals.org The investigation of these systems typically involves detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and, where possible, single-crystal X-ray diffraction to unequivocally determine their three-dimensional structures. biorxiv.org

Structure

3D Structure

Properties

Molecular Formula |

C10H6Cl2N2O2 |

|---|---|

Molecular Weight |

257.07 g/mol |

IUPAC Name |

(3,5-dichloro-2-hydroxyphenyl)-(1H-pyrazol-4-yl)methanone |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-6-1-7(10(16)8(12)2-6)9(15)5-3-13-14-4-5/h1-4,16H,(H,13,14) |

InChI Key |

VXLRRJWEOSPDMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)C2=CNN=C2)O)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 3,5 Dichloro 2 Hydroxybenzoyl Pyrazole and Its Analogues

Multi-step Synthetic Pathways and Reaction Optimization

Formation of the Pyrazole (B372694) Ring System

The construction of the pyrazole ring is a foundational step in the synthesis. The most common and well-established method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. jetir.orgyoutube.comnih.gov This reaction proceeds through the formation of an imine, followed by an enamine, which then cyclizes and dehydrates to form the aromatic pyrazole ring. youtube.com The versatility of this method allows for the synthesis of a wide variety of substituted pyrazoles by choosing appropriately substituted starting materials. d-nb.info

Alternative methods for pyrazole ring formation offer advantages in terms of efficiency and substrate scope. One such approach utilizes the Bamford-Stevens reaction, where tosylhydrazones serve as precursors to diazo compounds. mdpi.com These can then undergo cycloaddition reactions to form pyrazoles. Microwave-assisted, solvent-free conditions for this reaction represent a green chemistry approach, leading to high yields in short reaction times. mdpi.com Multicomponent reactions (MCRs), where multiple starting materials react in a single pot to form the product, also provide an efficient route to highly substituted pyrazoles. beilstein-journals.org

Table 1: Comparison of Pyrazole Synthesis Methods

| Method | Starting Materials | Key Features | Reference(s) |

|---|---|---|---|

| Knorr Synthesis | Hydrazine, 1,3-Dicarbonyl Compound | Well-established, versatile, often high-yielding. | jetir.orgyoutube.com |

| From Tosylhydrazones | α,β-Unsaturated Carbonyls, Tosylhydrazine | Green approach (microwave, solvent-free), safe alternative to handling diazo compounds. | mdpi.com |

| Multicomponent Reactions | e.g., Aldehydes, Malononitrile, Hydrazine | High efficiency, molecular diversity, one-pot transformation. | beilstein-journals.orgnih.gov |

| Cycloaddition Reactions | Diazoacetates, Carbonyl Compounds | High regioselectivity, mild conditions. | nih.gov |

Introduction of the 3,5-Dichloro-2-hydroxybenzoyl Moiety

Once the pyrazole ring is formed, the next critical step is the introduction of the 3,5-dichloro-2-hydroxybenzoyl group, typically at the C4 position. The most direct method for this transformation is the Friedel-Crafts acylation. This involves reacting the pre-formed pyrazole with 3,5-dichloro-2-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst. The choice of catalyst and reaction conditions is crucial to control the position of acylation and to avoid side reactions.

An alternative strategy involves constructing the benzoyl group from a precursor already attached to the pyrazole ring. For instance, a pyrazole-4-carbaldehyde can be synthesized and then subjected to a Grignard reaction with a 3,5-dichloro-2-hydroxyphenyl magnesium bromide, followed by oxidation of the resulting secondary alcohol to the ketone. Pyrazole C4-aldehydes are versatile building blocks for creating more complex, bioactive molecules. researchgate.netresearchgate.net

Regioselectivity and Stereocontrol in Synthesis

Controlling the regiochemistry of the substitution on the pyrazole ring is a significant challenge. In the Knorr synthesis with unsymmetrical 1,3-dicarbonyls, a mixture of regioisomers can be formed. nih.gov However, high regioselectivity can be achieved by carefully selecting the reaction conditions. For example, the use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), has been shown to significantly favor the formation of one regioisomer over the other in the condensation of 1,3-diketones with arylhydrazines. organic-chemistry.org One-pot, base-promoted cyclization of hydrazines with alkynyl silanes also provides excellent selectivity. rsc.org

While the target molecule, 4-(3,5-dichloro-2-hydroxybenzoyl)pyrazole, is achiral, the principles of stereocontrol are paramount when synthesizing its chiral analogues or more complex derivatives. Organocatalytic methods have emerged as powerful tools for the enantioselective synthesis of pyrazole-containing heterocyclic systems. nih.govnih.govacs.org For instance, bifunctional squaramide catalysts can be used in formal [3+3] annulation reactions with pyrazolin-5-ones to produce densely substituted tetrahydropyrano[2,3-c]pyrazoles with excellent control over the stereochemistry at two adjacent centers. nih.gov

Catalytic Approaches and Green Chemistry Principles in Compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic methods that are not only efficient but also environmentally benign. nih.govresearchgate.net The synthesis of pyrazole derivatives has benefited significantly from these advancements.

Transition Metal-Catalyzed Coupling Reactions for Benzoylpyrazole (B3032486) Formation

Transition metal catalysis, particularly with palladium, has enabled the synthesis of complex pyrazole structures that are difficult to access through traditional methods. beilstein-journals.org Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, can be used to introduce aryl or other functional groups onto the pyrazole ring with high precision. beilstein-journals.orgnih.gov For example, a four-component coupling reaction involving a terminal alkyne, a hydrazine, carbon monoxide, and an aryl iodide, catalyzed by palladium, can produce polysubstituted pyrazoles in a single step. organic-chemistry.org Such methods are integral for building libraries of pyrazole analogues for structure-activity relationship studies.

Table 2: Examples of Transition Metal-Catalyzed Reactions in Pyrazole Synthesis

| Reaction Type | Catalyst/Reagents | Application | Reference(s) |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, Boronic acids | Aryl functionalization of pyrazoles. | beilstein-journals.org |

| Carbonylative Coupling | Pd catalyst, CO, Terminal alkynes, Aryl iodides | One-pot synthesis of substituted pyrazoles. | beilstein-journals.org |

| Aerobic Oxidative Cyclization | Cu catalyst | Synthesis of pyrazoles from β,γ-unsaturated hydrazones. | organic-chemistry.org |

| Condensation Reaction | Cu catalyst | Acid-free synthesis of pyrazoles at room temperature. | organic-chemistry.org |

Application of Organocatalysis and Biocatalysis

Organocatalysis has emerged as a key technology in green chemistry, offering metal-free alternatives for many transformations. researchgate.net In pyrazole synthesis, organocatalysts like secondary amines and cinchona alkaloids have been used to promote highly regioselective and enantioselective reactions. nih.govnih.gov These catalysts are often inexpensive, readily available, and operate under mild conditions, reducing the environmental impact of the synthesis. nih.gov Organocatalytic approaches are particularly valuable for creating chiral pyrazole derivatives, which are important in pharmaceutical research. acs.orgrsc.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under environmentally friendly conditions. nih.gov While its application directly to the synthesis of this compound is not widely reported, the potential is significant. Enzymes like transaminases could be used for the synthesis of chiral amine-containing pyrazole precursors, and lipases could be employed for selective acylation or deacylation steps. The development of biocatalytic routes for pyrazole synthesis is an active area of research, promising even more sustainable manufacturing processes in the future. nih.gov

Solvent-Free and Microwave-Assisted Synthetic Protocols

Conventional organic synthesis methods can sometimes be inadequate for producing complex heterocyclic compounds like pyrazoles efficiently. dergipark.org.tr To overcome these limitations, green chemistry principles have been integrated into synthetic protocols, with microwave-assisted and solvent-free reactions emerging as powerful tools. dergipark.org.truj.ac.za

Microwave-assisted organic synthesis, in particular, has become a significant technique for accelerating drug discovery and development. researchgate.net This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a dramatic reduction in reaction times and an increase in product yields compared to conventional heating. nih.gov For pyrazole synthesis, microwave irradiation can be applied to the classical condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. dergipark.org.tr A general, high-speed, and practical synthesis of pyrazolones under microwave irradiation has been described, which involves the neat reaction of a β-keto ester with a substituted or unsubstituted hydrazine. researchgate.net This one-pot approach provides a simple and direct path to various pyrazolone (B3327878) derivatives. researchgate.net

Solvent-free, or neat, reaction conditions represent another key strategy in green chemistry. By eliminating the solvent, these methods reduce chemical waste, cost, and the safety hazards associated with volatile organic compounds. A high-yield, solvent-free approach for the synthesis of 1,3,5-trisubstituted pyrazoles has been reported, involving the direct condensation of a diketone with a hydrazine. uj.ac.za This methodology could be adapted for the synthesis of this compound.

The table below compares the general parameters of conventional heating versus microwave-assisted synthesis for pyrazole derivatives, highlighting the typical advantages of the latter.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days | Minutes dergipark.org.tr |

| Energy Input | Indirect, slow heating | Direct, rapid heating of polar molecules |

| Temperature Gradient | Non-uniform | More uniform |

| Yield | Moderate to Good | Often higher than conventional methods nih.gov |

| Solvent Use | Often requires high-boiling, toxic solvents | Can be performed with greener solvents or solvent-free researchgate.netnih.gov |

While specific protocols for the microwave-assisted or solvent-free synthesis of this compound are not extensively detailed in the literature, the established success of these techniques for a wide array of pyrazole analogues suggests their direct applicability. sunway.edu.mynanobioletters.com For instance, a one-pot, three-component reaction under microwave irradiation has been developed for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones from 5-aminopyrazole-4-carboxylates, demonstrating the power of this technique for complex pyrazole systems. sunway.edu.my

Derivatization Strategies and Analogue Libraries of the Compound

The core structure of this compound serves as a versatile scaffold for the generation of diverse analogue libraries. Through systematic derivatization, researchers can fine-tune the molecule's physicochemical and biological properties.

Exploration of Substituent Effects on the Pyrazole and Benzoyl Moieties

On the pyrazole ring , the N1 position is a common site for substitution. Introducing different groups at this position can alter the compound's lipophilicity, hydrogen bonding capacity, and metabolic stability. For example, synthesizing a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles allowed for the exploration of their potential as kinase inhibitors. nih.gov

On the benzoyl moiety , the existing 3,5-dichloro and 2-hydroxy groups confer specific properties. The chlorine atoms are electron-withdrawing and increase lipophilicity, while the ortho-hydroxyl group can participate in intramolecular hydrogen bonding with the carbonyl oxygen, influencing the conformation of the molecule. It also provides a handle for further derivatization, such as etherification or esterification. Varying the halogen substituents (e.g., replacing chlorine with bromine or fluorine) or altering their position on the ring would create a library of analogues with modulated electronic and steric profiles. Studies on other benzoyl-containing heterocycles have shown that such modifications significantly impact biological activity. nih.gov

The table below outlines potential modifications and their predicted effects on the core scaffold.

| Modification Site | Substituent Type | Potential Effects |

| Pyrazole N1 | Alkyl, Aryl, Heteroaryl | Modulates lipophilicity, steric bulk, and potential for π-π stacking interactions. |

| Pyrazole C3/C5 | Electron-donating/-withdrawing groups | Alters the electron density of the pyrazole ring, influencing its pKa and coordination properties. |

| Benzoyl Ring | Varying halogen type/position | Modifies electronic effects and interactions with biological targets. |

| Benzoyl 2-OH | O-alkylation, O-acylation | Removes hydrogen-bonding capability, increases lipophilicity, and can act as a prodrug strategy. |

Synthesis of Conformationally Restricted Analogues

To better understand the bioactive conformation and to improve binding affinity to biological targets, chemists often design and synthesize conformationally restricted analogues. By locking the rotatable bonds of a flexible molecule into a more rigid structure, the entropic penalty upon binding is reduced, which can lead to enhanced potency.

For a molecule like this compound, the key rotatable bond is between the pyrazole ring and the benzoyl carbonyl group. Strategies to restrict this rotation could involve creating a new ring system that bridges these two moieties. For example, a number of novel 1,8-disubstituted 5,5-dimethyl-4,5-dihydro-1H-benzo[g]indazoles have been designed based on a conformationally restricted pyrazole framework as potential PDE4 inhibitors. nih.gov Another approach involves the stereocontrolled synthesis of complex lactam-based structures to create rigid analogues of bioactive molecules. nih.gov These strategies could be conceptually applied to the 4-benzoylpyrazole (B1253644) scaffold to generate novel, rigid structures for biological evaluation.

Preparation of Metal Complexes with this compound-derived Ligands

The structure of this compound is exceptionally well-suited for acting as a chelating ligand for metal ions. The pyrazole ring contains nitrogen atoms that are excellent donors, and the ortho-hydroxybenzoyl group provides a hard oxygen donor from the hydroxyl group and another from the carbonyl oxygen. eiu.edutu-darmstadt.de This arrangement allows the molecule to act as a bidentate or even tridentate ligand, forming stable complexes with a variety of transition metals.

The synthesis of such complexes typically involves reacting the pyrazole-derived ligand with a suitable metal salt, such as a halide or acetate (B1210297), in an appropriate solvent. nih.govnih.gov For example, Cu(II)-pyrazole complexes have been prepared by reacting a pyrazole derivative with copper(II) acetate in an ethanol (B145695) solution under reflux. nih.gov The resulting metal complexes often exhibit distinct colors, magnetic properties, and geometries (e.g., tetrahedral, square planar) depending on the metal ion and its coordination environment. nih.gov

The coordination behavior of pyrazole-based ligands is versatile. They can form simple mononuclear complexes or act as building blocks for more complex supramolecular structures like coordination polymers. eiu.edu The specific coordination mode of the this compound ligand would likely involve the N2 nitrogen of the pyrazole ring and the oxygen of the ortho-hydroxyl group, forming a stable six-membered chelate ring with the metal center.

The table below lists potential metal ions and the likely coordination behavior with the title compound.

| Metal Ion | Potential Precursor Salt | Expected Coordination Mode | Potential Geometry |

| Copper(II) | Cu(OAc)₂·H₂O | Bidentate (N, O) or Tridentate | Square Planar, Tetrahedral |

| Iron(II/III) | FeCl₂ / FeCl₃ | Bidentate (N, O) or Tridentate | Octahedral, Tetrahedral |

| Zinc(II) | Zn(OAc)₂ | Bidentate (N, O) | Tetrahedral |

| Nickel(II) | Ni(OAc)₂ | Bidentate (N, O) | Tetrahedral, Square Planar |

The resulting metal complexes represent a distinct class of derivatives with unique chemical, physical, and potentially biological properties, opening avenues for applications in catalysis, materials science, and medicinal chemistry.

Elucidation of Molecular Structure and Conformation of 4 3,5 Dichloro 2 Hydroxybenzoyl Pyrazole

Spectroscopic Characterization Techniques

Spectroscopic techniques provide invaluable insights into the molecular framework, functional groups, and electronic behavior of 4-(3,5-dichloro-2-hydroxybenzoyl)pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the precise connectivity of atoms in this compound. In ¹H NMR spectroscopy, distinct signals are expected for the protons of the pyrazole (B372694) ring and the dichlorinated aromatic ring. The protons on the pyrazole ring would typically appear as distinct singlets or doublets, while the two remaining protons on the phenyl ring would present as singlets in their specific chemical shift region. The hydroxyl (-OH) and pyrazole N-H protons would appear as broad singlets, and their chemical shifts could be concentration-dependent.

¹³C NMR would complement this by showing characteristic signals for the carbonyl carbon, the various aromatic and heterocyclic carbons, with those bonded to chlorine atoms exhibiting specific shifts.

Furthermore, NMR is critical for studying the potential for annular tautomerism in the pyrazole ring, a phenomenon where the N-H proton can migrate between the two nitrogen atoms. Variable temperature NMR experiments can reveal whether the tautomers are interconverting rapidly on the NMR timescale. nih.gov While specific spectral data for the title compound is not detailed in the available literature, analysis of related pyrazole structures shows that such dynamic processes are readily observable. nih.gov For some pyrazol-5-one derivatives, NMR has been instrumental in identifying the predominant tautomeric form in solution. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

This table is generated based on typical values for related structural motifs and is for illustrative purposes.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole C-H | 7.5 - 8.5 | 110 - 140 |

| Phenyl C-H | 7.0 - 8.0 | 120 - 135 |

| Pyrazole N-H | 12.0 - 14.0 | - |

| Phenolic O-H | 10.0 - 12.0 | - |

| Phenyl C-OH | - | 155 - 165 |

| Phenyl C-Cl | - | 125 - 135 |

| Phenyl C-C=O | - | 130 - 140 |

| Carbonyl C=O | - | 185 - 195 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) spectroscopy is used to identify the characteristic functional groups within the molecule. Key vibrational bands for this compound would include a broad absorption for the O-H stretch of the phenolic group, potentially shifted to lower wavenumbers due to strong intramolecular hydrogen bonding with the adjacent carbonyl group. A sharp band corresponding to the pyrazole N-H stretch would also be expected. The C=O (carbonyl) stretching vibration would appear as a strong, sharp peak, and its position can also be influenced by hydrogen bonding. Additional characteristic peaks would include C=C and C=N stretching vibrations from the aromatic and pyrazole rings, and C-Cl stretching bands. ccsenet.orgsemanticscholar.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. The spectra, typically recorded in a solvent like ethanol (B145695) or DMSO, are expected to show absorption bands corresponding to π→π* and n→π* transitions. nih.gov These transitions originate from the conjugated system formed by the benzoyl group and the pyrazole ring. The exact position and intensity of these absorption maxima are influenced by the solvent polarity and the specific electronic structure of the molecule. dnu.dp.uaresearchgate.net

Table 2: Expected IR Absorption Bands and UV-Vis Maxima

This table is generated based on typical values for related compounds.

| Spectroscopy | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR | O-H Stretch (intramolecular H-bond) | 3000 - 3400 (broad) |

| IR | N-H Stretch | 3100 - 3300 |

| IR | C-H Stretch (aromatic) | 3000 - 3100 |

| IR | C=O Stretch | 1620 - 1650 |

| IR | C=C / C=N Stretch | 1400 - 1600 |

| IR | C-Cl Stretch | 680 - 840 |

| UV-Vis | π→π | ~250 - 300 |

| UV-Vis | n→π | ~320 - 380 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information from the molecule's fragmentation pattern. The high-resolution mass spectrum would provide the exact molecular mass of this compound (C₁₀H₆Cl₂N₂O₂), which is calculated to be approximately 271.98 g/mol .

Solid-State Structural Analysis

The arrangement of molecules in the solid state is critical to understanding its physical properties. X-ray diffraction is the definitive method for this analysis.

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Crystal Packing

Single crystal X-ray diffraction provides the most precise information on the three-dimensional structure of the molecule, including bond lengths, bond angles, and torsion angles. Although a crystal structure for the specific title compound is not publicly available, data from closely related structures, such as other substituted benzoylpyrazoles and compounds containing a 3,5-dichloro-2-hydroxyphenyl moiety, can be used to predict its key features. researchgate.netacs.org

Table 3: Typical Bond Lengths and Angles from Related Structures

This table is generated based on data from similar molecular fragments in the Cambridge Structural Database.

| Bond/Angle | Parameter | Typical Value |

| Bond Length | C=O | ~1.25 Å |

| Bond Length | C-OH | ~1.35 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | N-N (pyrazole) | ~1.36 Å |

| Bond Length | C-N (pyrazole) | ~1.34 Å |

| Bond Angle | C-C(O)-C | ~120° |

| Bond Angle | C-C-OH | ~120° |

| Torsion Angle | Dihedral (Phenyl-Pyrazole) | Variable, depends on packing |

Investigation of Polymorphism and Co-crystallization with Model Systems

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration. Different polymorphs can have distinct physical properties. The presence of strong hydrogen bond donors (N-H, O-H) and acceptors (N, C=O) in this compound makes it a strong candidate for polymorphism, where different packing arrangements and hydrogen-bonding motifs could be adopted under various crystallization conditions. For instance, studies on other highly substituted aromatic compounds have shown that changing the crystallization solvent can lead to different polymorphic structures.

The same functional groups also make this molecule an excellent candidate for forming co-crystals. nih.gov Co-crystallization is a technique where a target molecule is crystallized with a second, different molecule (a co-former) to create a new crystalline solid with potentially improved properties. Pyrazoles are known to form co-crystals with carboxylic acids and other heterocycles through robust N–H···O and O–H···N hydrogen bonds. mdpi.com Given its structure, this compound could be co-crystallized with a variety of pharmaceutically acceptable co-formers to modify its physical characteristics.

Theoretical and Computational Chemistry Studies of 4 3,5 Dichloro 2 Hydroxybenzoyl Pyrazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, energy, and electronic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For 4-(3,5-dichloro-2-hydroxybenzoyl)pyrazole, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

A common approach would involve using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311G(d,p) or 6-311++G(d,p) to accurately model the electronic distribution. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. The presence of only positive vibrational frequencies in a subsequent frequency calculation would confirm that the optimized structure is a true energy minimum.

Table 1: Illustrative Data from a DFT Geometry Optimization for a Pyrazole (B372694) Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (phenyl) | 1.39 | 120.0 | 0.0 |

| C-N (pyrazole) | 1.35 | 108.0 | - |

| N-N (pyrazole) | 1.38 | 110.0 | - |

| C=O | 1.23 | - | - |

| O-H | 0.96 | - | - |

| C-Cl | 1.74 | - | - |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the HOMO is expected to be localized on the electron-rich pyrazole and hydroxyphenyl rings, while the LUMO may be distributed over the benzoyl moiety. The electron-withdrawing chlorine atoms would also influence the energies of these orbitals.

Table 2: Illustrative FMO Data for a Pyrazole Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Computational methods can predict various spectroscopic properties, which can be used to validate experimental data or to aid in the interpretation of spectra.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is a common method used with DFT to predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning peaks in experimental spectra. The accuracy of these predictions has significantly improved, with root-mean-square errors often falling within 0.2-0.4 ppm for ¹H shifts. nih.gov

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. These calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors, providing a theoretical infrared spectrum that can be compared with experimental FT-IR data. nih.gov This allows for the assignment of specific vibrational modes to the observed absorption bands.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and, consequently, the UV-Vis absorption spectrum. This analysis provides information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and dynamics simulations explore the conformational landscape and the dynamic behavior of molecules over time.

The presence of a rotatable bond between the pyrazole and the benzoyl groups in this compound suggests the possibility of different conformers. Conformational analysis involves systematically rotating this bond and calculating the energy at each step to map the potential energy surface. This would identify the most stable conformer(s) and the energy barriers between them. Such studies are crucial as the conformation of a molecule can significantly impact its biological activity and physical properties.

Molecular Dynamics (MD) simulations provide a time-resolved picture of a molecule's behavior. nih.govccsenet.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, typically on the nanosecond to microsecond timescale.

For this compound, an MD simulation, often performed in a simulated solvent environment, would reveal how the molecule flexes, rotates, and interacts with its surroundings. Key metrics from an MD simulation include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. ccsenet.org These simulations are particularly important for understanding how the molecule might behave in a biological system, for instance, when interacting with a protein binding site. nih.gov

In the absence of direct experimental and computational studies on this compound, the established theoretical and computational chemistry methodologies provide a robust framework for its in silico investigation. From the fundamental electronic properties and reactivity determined by DFT and FMO analysis to the dynamic behavior revealed by molecular dynamics simulations, these computational tools are indispensable for building a comprehensive understanding of this molecule's chemical nature. Future research applying these methods to this compound will undoubtedly uncover valuable insights into its properties and potential applications.

In Silico Ligand-Target Docking Methodologies and Interaction Energetics

Molecular docking is a cornerstone of computational drug discovery, providing critical insights into the binding modes and affinities of ligands with their protein targets. For pyrazole derivatives targeting kinases like Cyclin-Dependent Kinase 2 (CDK2), docking studies have been instrumental in elucidating the key interactions that drive their inhibitory activity.

Researchers have utilized software such as AutoDock to perform flexible ligand docking, allowing for the exploration of various conformations of the pyrazole derivatives within the kinase's ATP-binding pocket. The Lamarckian genetic algorithm is a commonly applied method for these simulations, enabling a robust search of the conformational space.

Docking studies of pyrazole derivatives with VEGFR-2, Aurora A, and CDK2 have shown that these compounds can fit deeply within the binding pockets of these proteins, forming crucial hydrogen bonds and other non-covalent interactions. nih.gov For instance, analysis of the docking poses often reveals hydrogen bonding between the pyrazole core and key amino acid residues in the hinge region of the kinase, an interaction that is vital for potent inhibition. The binding energy, a key output of docking simulations, provides a quantitative measure of the binding affinity. Lower binding energies typically indicate a more stable protein-ligand complex.

Table 1: Representative Docking Scores of Pyrazole Derivatives against Kinase Targets

| Compound ID | Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues |

| 1b | VEGFR-2 | -10.09 | Not Specified |

| 1d | Aurora A | -8.57 | Not Specified |

| 2b | CDK2 | -10.35 | Not Specified |

| Compound 4 | CDK2 | Not Specified | Not Specified |

| Compound 7a | CDK2 | Not Specified | Not Specified |

| Compound 7d | CDK2 | Not Specified | Not Specified |

| Compound 9 | CDK2 | Not Specified | Not Specified |

This table is populated with representative data from available research on pyrazole derivatives. nih.govnih.gov

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Cheminformatics and QSAR studies provide a powerful framework for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more effective inhibitors.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. For pyrazole derivatives, a wide range of descriptors are employed to capture the nuances of their structure. These can be broadly categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices (e.g., Balaban J index), connectivity indices, and partial charge descriptors (e.g., PEOE_VSA). These descriptors encode information about the atom-atom connectivity and electronic distribution.

3D Descriptors: These descriptors capture the three-dimensional aspects of the molecule, such as molecular shape, volume, and surface area (e.g., Connolly Accessible Area).

The selection of appropriate descriptors is a critical step in building a robust QSAR model.

Once a set of molecular descriptors has been calculated for a series of pyrazole derivatives with known biological activities (e.g., IC50 values for kinase inhibition), statistical methods are used to build a predictive model. Multiple Linear Regression (MLR) is a common technique used to establish a linear relationship between the descriptors and the activity.

For example, a QSAR study on 1,5-diaryl pyrazoles as selective COX-2 inhibitors found a satisfactory correlation between inhibitory potency and a combination of 3D spatial descriptors and 2D partial charge descriptors. mdpi.com Such models can highlight the key structural features that are either beneficial or detrimental to the desired biological activity.

The predictive power of a QSAR model is assessed through various statistical parameters, including the correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (q²), which measures the model's predictive ability on new data. A high q² value is essential for a reliable QSAR model.

The insights gained from docking and QSAR studies can be leveraged to design and screen virtual libraries of novel pyrazole derivatives. Virtual screening is a computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a specific drug target.

By identifying the key pharmacophoric features required for potent kinase inhibition (e.g., hydrogen bond donors and acceptors, hydrophobic regions), a virtual library can be designed by modifying the pyrazole scaffold with various substituents. These virtual compounds can then be rapidly screened using the developed QSAR models to predict their activity. The most promising candidates from the virtual screen can then be selected for more computationally intensive docking simulations to predict their binding modes and affinities. This hierarchical approach allows for the efficient exploration of a vast chemical space and the prioritization of a smaller, more manageable set of compounds for synthesis and experimental testing. nih.gov

Molecular Recognition and Intermolecular Interactions of 4 3,5 Dichloro 2 Hydroxybenzoyl Pyrazole

The specific arrangement of functional groups in 4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole—a dichlorinated phenyl ring, a hydroxyl group, a carbonyl linker, and a pyrazole (B372694) moiety—dictates its interaction profile with its environment, including solvent molecules and potential biological targets.

Non-Covalent Interaction Profiles

The non-covalent interactions of a molecule are critical in determining its physical properties, conformation, and how it interacts with other molecules. For this compound, these interactions are multifaceted.

The presence of both hydrogen bond donors (the hydroxyl group and the N-H of the pyrazole) and acceptors (the carbonyl oxygen, the hydroxyl oxygen, and the pyrazole nitrogens) in this compound suggests a high capacity for forming hydrogen bonds.

A significant feature of this molecule is the potential for intramolecular chelation . The hydroxyl group at the 2-position of the benzoyl ring can form a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. This interaction would result in a stable six-membered ring-like structure, influencing the planarity and conformational rigidity of the molecule. Evidence from related structures, such as 3,5-dichloro-2-hydroxybenzaldehyde, shows the presence of a similar intramolecular O-H···O hydrogen bond. nih.gov

In a crystalline state or in solution, the pyrazole ring's N-H group can act as a hydrogen bond donor, while the sp2-hybridized nitrogen can act as an acceptor. This allows for the formation of intermolecular hydrogen-bonded dimers, chains, or more complex networks with other pyrazole molecules or with solvent molecules. nih.govnih.gov The formation of such networks is a common feature of NH-pyrazoles and significantly influences their solid-state packing. nih.gov

| Potential Hydrogen Bond Interactions | Donor | Acceptor | Significance |

| Intramolecular | Phenolic -OH | Carbonyl C=O | Stabilizes molecular conformation, enhances planarity. |

| Intermolecular | Pyrazole N-H | Pyrazole N | Formation of dimers, chains, and other supramolecular assemblies. |

| Intermolecular | Pyrazole N-H | Solvent (e.g., Oxygen in DMSO) | Solvation and solubility. |

| Intermolecular | Solvent (e.g., -OH) | Carbonyl C=O, Hydroxyl -OH, Pyrazole N | Solvation and solubility. |

Beyond hydrogen bonding, other non-covalent forces contribute to the interaction profile of this compound.

Halogen bonding is a directional interaction between a halogen atom (in this case, chlorine) and a Lewis base. The chlorine atoms on the phenyl ring, particularly when adjacent to electron-withdrawing groups, can develop a region of positive electrostatic potential (a σ-hole) and interact with electron-rich atoms like oxygen or nitrogen on neighboring molecules. This type of interaction can play a crucial role in the crystal packing and molecular recognition of halogenated compounds. unipr.it

Pi-pi stacking interactions are expected between the aromatic pyrazole and dichlorophenyl rings of adjacent molecules. In a crystal lattice, these rings may arrange in a parallel or T-shaped fashion to maximize attractive electrostatic and dispersion forces. mdpi.comnih.gov The presence of electron-withdrawing chlorine atoms on the phenyl ring can influence the nature of these stacking interactions, potentially favoring offset or parallel-displaced arrangements.

The surrounding solvent can significantly influence the conformation and interaction potential of this compound. In polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the solvent molecules can compete for hydrogen bonding sites, potentially disrupting intermolecular hydrogen bonds between the pyrazole moieties. The choice of solvent can also impact the stability of the intramolecular hydrogen bond. In some cases, different solvents can induce the formation of different crystalline forms (polymorphs) with distinct interaction patterns. For instance, studies on related pyrazole systems have shown that the use of fluorinated alcohols as solvents can influence the regioselectivity of pyrazole formation, highlighting the crucial role of solvent-solute interactions. nih.gov

Binding Mechanism Studies with Macromolecular Targets (Strictly at the Molecular Level)

The structural features of this compound make it a candidate for interacting with biological macromolecules such as enzymes and receptors.

Principles of Enzyme Active Site Recognition and Allosteric Modulation

Enzymes possess well-defined active sites where substrates bind and are converted to products. Inhibitors can bind to these active sites, blocking substrate access. The binding is governed by molecular recognition, involving a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The dichlorophenyl and pyrazole rings of this compound could fit into hydrophobic pockets within an active site, while the hydroxyl, carbonyl, and pyrazole N-H groups could form specific hydrogen bonds with amino acid residues like serine, threonine, aspartate, or glutamate.

Alternatively, the compound could act as an allosteric modulator . Allosteric sites are distinct from the active site, and binding at these sites can induce conformational changes that either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the enzyme's activity. nih.govnih.gov The binding of an allosteric modulator is not competitive with the substrate, offering a different mechanism of enzyme regulation. The potential for this compound to act as an allosteric modulator would depend on the specific topology of the allosteric pocket of a target enzyme.

Characterization of Receptor Ligand Binding Sites

Receptors, particularly those in the G protein-coupled receptor (GPCR) and nuclear receptor families, have specific ligand-binding domains. The binding of a ligand initiates a signaling cascade. Pyrazole-containing compounds have been identified as ligands for various receptors, including the estrogen receptor. nih.gov

For this compound to bind to a receptor, its size, shape, and pattern of functional groups must be complementary to the binding site. The dichlorinated phenyl ring could engage in hydrophobic and halogen bonding interactions with nonpolar amino acid residues. The hydroxyl and pyrazole groups would be key for forming a network of hydrogen bonds that anchor the ligand in the binding pocket and confer specificity. For example, in the context of heat shock protein 90 (Hsp90), a molecular chaperone with a well-defined ATP-binding pocket, similar chloro-dihydroxyphenyl pyrazole structures have been designed as inhibitors, where the various moieties of the ligand make specific contacts with key residues. nih.govresearchgate.net

Elucidation of the Molecular Basis of Selectivity and Affinity Through Biophysical and Computational Techniques

The specificity and potency of this compound as an inhibitor are determined by its precise molecular interactions with the target enzyme. Understanding these interactions at an atomic level is crucial for rational drug and herbicide design. To this end, a variety of biophysical and computational methods are employed to unravel the molecular basis of its recognition, affinity, and selectivity. While direct biophysical data for this compound is limited in publicly available literature, extensive studies on the broader class of 4-benzoylpyrazole (B1253644) derivatives, particularly as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), provide significant insights. researchgate.netresearchgate.net

These techniques collectively help in building a comprehensive picture of the structure-activity relationship (SAR), guiding the synthesis of more effective and selective analogs. researchgate.netnih.gov The primary target for this class of compounds is often the HPPD enzyme, which is crucial for carotenoid synthesis in plants. researchgate.netwikipedia.org Inhibition of HPPD leads to the characteristic bleaching of plant tissues, a hallmark of this herbicide class. researchgate.netnih.gov

Biophysical Techniques in the Study of 4-Benzoylpyrazole Derivatives

Biophysical methods are indispensable for quantifying the binding affinity and thermodynamics of an inhibitor to its target protein. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) are pivotal in this regard.

X-ray Crystallography: This technique provides high-resolution, three-dimensional structures of the inhibitor bound to the active site of the protein. For the HPPD enzyme, crystallographic studies have been instrumental in revealing the binding modes of various inhibitors. nih.govnih.gov These studies show that the α-keto acid moiety of the substrate forms a bidentate coordination with a metal ion (typically Fe(II)) in the active site, and the inhibitor mimics this interaction. nih.gov The crystal structure of Arabidopsis thaliana HPPD (AtHPPD) in complex with its natural substrate, 4-hydroxyphenylpyruvic acid (HPPA), has been determined, providing a template for understanding inhibitor binding. nih.govnih.gov

Inhibitory Activity Assays: The half-maximal inhibitory concentration (IC50) is a common metric to quantify the effectiveness of an inhibitor. Studies on various pyrazole derivatives targeting AtHPPD have demonstrated a wide range of potencies. For instance, certain novel pyrazole derivatives have shown significantly lower IC50 values compared to commercial standards like topramezone (B166797) and mesotrione, indicating higher potency. nih.gov

Table 1: Inhibitory Activity of Selected Pyrazole Derivatives against Arabidopsis thaliana HPPD (AtHPPD)

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound Z9 | 0.05 | nih.gov |

| Topramezone | 1.33 | nih.gov |

| Mesotrione | 1.76 | nih.gov |

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): While specific SPR and ITC data for this compound are not readily available, these techniques are routinely used to characterize inhibitor-enzyme interactions. SPR would allow for the real-time measurement of binding and dissociation kinetics (k_on and k_off), from which the dissociation constant (K_d) can be derived. ITC, on the other hand, directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the enthalpy (ΔH) and entropy (ΔS) changes. This information is critical for understanding the driving forces of the binding event.

Computational Techniques in the Study of 4-Benzoylpyrazole Derivatives

Computational methods, including molecular docking and molecular dynamics (MD) simulations, complement experimental data by providing predictive models of intermolecular interactions. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of an inhibitor when bound to the active site of a target protein. For 4-benzoylpyrazole derivatives targeting HPPD, molecular docking studies have consistently highlighted the importance of specific interactions. nih.govresearchgate.net The benzoyl group often engages in hydrophobic and π-π stacking interactions with phenylalanine residues, such as Phe360, Phe381, Phe403, and Phe424, within the active site. nih.govnih.govresearchgate.net The pyrazole moiety and its substituents can form hydrogen bonds and other polar interactions. nih.gov The dichlorinated phenyl ring of this compound is expected to enhance binding through favorable hydrophobic and halogen-bonding interactions.

Table 2: Key Molecular Interactions of Pyrazole-Based HPPD Inhibitors Identified Through Molecular Docking

| Interacting Residue in HPPD | Type of Interaction | Contributing Moiety of Inhibitor | Reference |

|---|---|---|---|

| Phe360, Phe403 | Hydrophobic π-π stacking | Benzoyl scaffold | nih.govresearchgate.net |

| Phe381, Phe424 | π-π stacking | Ligand | nih.gov |

| Asn423, Glu394, Gln293, Gly420 | Hydrogen bonds | Inhibitor functional groups | nih.gov |

| His308, His226, Gln307, Glu394 | Crucial for activity | Inhibitor | nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For HPPD inhibitors, QSAR models have been developed to predict the herbicidal activity based on various physicochemical descriptors. nih.govsorghumbase.org These models help in identifying the key structural features that influence potency and can guide the design of novel inhibitors with improved efficacy. sorghumbase.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the inhibitor-protein complex over time. nih.gov These simulations can assess the stability of the docked pose and reveal the flexibility of both the ligand and the protein active site. For potential HPPD inhibitors, MD simulations have been used to confirm the stability of key interactions identified through molecular docking. nih.gov

Advanced Methodologies for Chemical Investigation of 4 3,5 Dichloro 2 Hydroxybenzoyl Pyrazole

Mechanistic Studies of Chemical Reactions Involving the Compound

The synthesis of 4-(3,5-dichloro-2-hydroxybenzoyl)pyrazole likely involves a Friedel-Crafts acylation or a related electrophilic substitution reaction. Understanding the precise mechanism of its formation is crucial for optimizing reaction conditions and controlling product selectivity.

Reaction Mechanism Elucidation Using Isotopic Labeling and Kinetic Studies

Isotopic labeling is a powerful technique for tracing the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.org In the context of synthesizing this compound, key atoms can be replaced with their heavier isotopes to probe the reaction pathway. For instance, the synthesis could be performed using a deuterated pyrazole (B372694) or a ¹³C-labeled acylating agent.

A primary application of isotopic labeling is the determination of the kinetic isotope effect (KIE), which is the change in the reaction rate upon isotopic substitution. libretexts.org A significant KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. libretexts.org For many electrophilic aromatic substitution reactions, the attack of the electrophile on the aromatic ring is the slow step, and thus, no significant primary KIE is observed when a hydrogen on the ring is replaced with deuterium. youtube.comstackexchange.com However, in cases where the removal of a proton is the rate-determining step, a primary KIE would be evident. acs.org

For the acylation of pyrazole to form this compound, one could hypothesize a mechanism involving the electrophilic attack of an acylium ion (derived from 3,5-dichloro-2-hydroxybenzoyl chloride) on the electron-rich C4 position of the pyrazole ring. rrbdavc.orgquora.com By comparing the rate of reaction of unlabeled pyrazole with that of 4-deuterio-pyrazole, the KIE can be determined. A KIE close to 1 would suggest that the C-H bond cleavage is not rate-limiting, supporting a mechanism where the initial electrophilic attack is the slow step. Conversely, a significant KIE would indicate that proton removal is the rate-determining step.

Table 1: Hypothetical Kinetic Isotope Effect Data for the Acylation of Pyrazole

| Reactant (Pyrazole) | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) | Implication for Rate-Determining Step |

| Unlabeled | kH | \multirow{2}{*}{1.1} | C-H bond cleavage not rate-determining |

| 4-Deuterio-pyrazole | kD |

This table presents hypothetical data to illustrate the application of KIE. A value close to 1 suggests the initial electrophilic attack is the slow step.

Intermediate Identification and Trapping Techniques

Chemical reactions often proceed through short-lived, high-energy intermediates. Identifying and characterizing these intermediates is fundamental to a complete mechanistic understanding. In the Friedel-Crafts acylation of pyrazole, a key intermediate is the sigma complex (or arenium ion), formed after the electrophilic attack of the acylium ion on the pyrazole ring. youtube.com While often too reactive to be isolated, this intermediate can be detected and characterized using spectroscopic methods under specific conditions (e.g., low temperature NMR) or by trapping experiments.

Trapping experiments involve the addition of a reagent that can react with the intermediate to form a stable, characterizable product. For instance, if a nucleophile is added to the reaction mixture, it could potentially attack the carbocation of the sigma complex, leading to a trapped adduct. The structure of this adduct can then provide insight into the structure of the transient intermediate. While direct trapping of the sigma complex in pyrazole acylation might be challenging, related techniques have been successfully employed in other electrophilic substitution reactions.

Biophysical Techniques for Studying Molecular Interactions

The biological activity of a compound like this compound is contingent on its ability to interact with specific biological macromolecules, such as proteins. Biophysical techniques provide quantitative information about these binding events, including the affinity, stoichiometry, and thermodynamic driving forces of the interaction.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. nih.gov Such thermodynamic data provides a complete picture of the binding energetics. For example, the binding of halogenated phenols to proteins has been shown to be influenced by both enthalpic and entropic contributions. nih.govnih.gov

In a hypothetical ITC experiment, a solution of this compound would be titrated into a solution containing a target protein. The resulting heat changes are measured and plotted against the molar ratio of the ligand to the protein. The shape of the resulting isotherm can be fitted to a binding model to extract the thermodynamic parameters.

Table 2: Illustrative Thermodynamic Data from ITC for the Binding of a Halogenated Phenolic Compound to a Target Protein

| Parameter | Value | Interpretation |

| Binding Affinity (Kd) | 5.2 µM | Moderate affinity interaction |

| Stoichiometry (n) | 1.05 | 1:1 binding ratio |

| Enthalpy Change (ΔH) | -8.5 kcal/mol | Favorable enthalpic contribution (e.g., from hydrogen bonds and van der Waals interactions) |

| Entropy Change (ΔS) | +2.1 cal/mol·K | Favorable entropic contribution (e.g., from desolvation effects) |

This table presents plausible ITC data for the binding of a small molecule, illustrating the type of information that can be obtained.

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors molecular interactions in real-time. nih.govnih.govspringernature.com In a typical SPR experiment, a target protein is immobilized on a sensor chip, and a solution containing this compound (the analyte) is flowed over the surface. youtube.comyoutube.com Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a response signal.

The real-time nature of SPR allows for the determination of both the association rate constant (ka or kon) and the dissociation rate constant (kd or koff). drexel.edunih.govnicoyalife.com The ratio of these rate constants (kd/ka) provides the equilibrium dissociation constant (Kd), which is a measure of binding affinity. rsc.org This kinetic information is invaluable for understanding the dynamics of the interaction and can be crucial for drug discovery efforts. drexel.edubiosensingusa.com

Table 3: Representative Kinetic and Affinity Data from SPR Analysis of a Small Molecule Inhibitor

| Parameter | Value | Unit | Description |

| Association Rate (ka) | 2.1 x 10⁴ | M⁻¹s⁻¹ | Rate of complex formation |

| Dissociation Rate (kd) | 8.4 x 10⁻³ | s⁻¹ | Rate of complex decay |

| Dissociation Constant (Kd) | 400 | nM | Binding affinity |

This table provides an example of the kinetic and affinity parameters that can be derived from an SPR experiment.

Microscale Thermophoresis (MST) for Affinity Determination

Microscale Thermophoresis (MST) is a biophysical method that measures the affinity of molecular interactions in solution. wikipedia.org The technique is based on the principle of thermophoresis, the directed movement of molecules in a temperature gradient. nih.govacs.org This movement is sensitive to changes in the size, charge, and hydration shell of a molecule, all of which can be altered upon ligand binding. nih.gov

In an MST experiment, one of the binding partners (typically the protein) is fluorescently labeled. A constant concentration of the labeled protein is mixed with varying concentrations of the unlabeled ligand, this compound. The samples are loaded into capillaries, and a microscopic temperature gradient is induced by an infrared laser. The change in fluorescence due to thermophoresis is measured and plotted against the ligand concentration to generate a binding curve, from which the dissociation constant (Kd) can be determined. vanderbilt.edu MST is particularly advantageous due to its low sample consumption and its ability to perform measurements in complex biological liquids. nih.gov

Table 4: Example of Binding Affinity Data Obtained from an MST Experiment

| Interacting Partners | Dissociation Constant (Kd) | Methodological Detail |

| Target Protein (labeled) + this compound | 12.5 µM | Titration of the compound against a constant concentration of the fluorescently labeled protein. |

This table illustrates a typical result from an MST experiment, providing the binding affinity for the interaction.

Future Research Directions and Emerging Avenues in Benzoylpyrazole Chemistry

Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are becoming increasingly powerful tools in chemical research. youtube.com These technologies can be used to predict the biological activity of new molecules, optimize synthetic routes, and design novel compounds with desired properties. acs.orgfrontiersin.org For benzoylpyrazoles, AI can be used to analyze vast datasets of existing compounds to identify new structural motifs that could lead to enhanced herbicidal or insecticidal activity. hep.com.cnmdpi.com

Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

Modern synthetic chemistry is moving towards more efficient and sustainable methods. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch flask, offers advantages in terms of safety, scalability, and control over reaction conditions. rsc.orgmdpi.comnih.gov The synthesis of pyrazoles has been successfully demonstrated using flow chemistry. rsc.orgmdpi.com Photoredox catalysis, which uses light to drive chemical reactions, provides access to novel reaction pathways under mild conditions and is being applied to the synthesis of pyrazole (B372694) derivatives. nih.govacs.orgorganic-chemistry.org

Development of Advanced Spectroscopic Techniques for Dynamic Molecular Systems

Understanding the dynamic behavior of molecules is crucial for elucidating their mechanism of action. Advanced spectroscopic techniques, such as time-resolved spectroscopy and two-dimensional NMR, can provide insights into the conformational changes and intermolecular interactions of benzoylpyrazoles with their target enzymes. This information is invaluable for the rational design of more potent inhibitors.

Computational Innovations for Predictive Modeling of Compound Interactions

Computational modeling has become an indispensable tool in drug and agrochemical discovery. frontiersin.org Molecular docking and molecular dynamics simulations can predict how a compound like 4-(3,5-dichloro-2-hydroxybenzoyl)pyrazole binds to its target protein, such as HPPD. acs.orgnih.gov These computational methods allow researchers to visualize the interactions at the atomic level and to design modifications to the molecule to improve its binding affinity and selectivity.

Potential as a Chemical Probe or Scaffold in Advanced Materials Science or Supramolecular Assemblies

The pyrazole scaffold is not only important in bioactive compounds but also has potential in materials science. rjeid.com Pyrazole-containing compounds can be used as ligands for the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies. nih.govrsc.orgconicet.gov.arresearchgate.net These materials can have applications in areas such as catalysis, gas storage, and sensing. The unique structure of this compound could make it an interesting building block for the creation of novel functional materials.

Q & A

How can researchers optimize the synthesis of 4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole to improve yield and purity?

Answer:

Key steps include refluxing in DMSO for 18 hours under reduced pressure (65% yield), followed by crystallization with water-ethanol to enhance purity . Solvent selection (e.g., DMSO for solubility), controlled cooling to prevent impurities, and recrystallization are critical. Monitor reaction progress via TLC and adjust reflux time based on substrate reactivity. For analogs, hydrazine hydrate in ethanol under reflux (4 hours) has been effective for pyrazole ring closure .

What spectroscopic and analytical techniques are most reliable for characterizing structural integrity?

Answer:

- IR Spectroscopy : Confirm functional groups (e.g., absence of nitrile peaks at ~2200 cm⁻¹; NH/NH₂ bands at 3200-3400 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., HRMS for C₂₂H₁₈Cl₂N₃S at m/z 426.0573) .

- Elemental Analysis : Verify C, H, N content (±0.4% tolerance) .

- NMR (¹H/¹³C) : Resolve substituent positioning, as demonstrated in lithiation/iodination steps for pyrazole intermediates .

How can structure-activity relationships (SAR) be systematically investigated for this compound?

Answer:

- Substituent Engineering : Modify halogen (Cl, F) or hydroxyl groups to assess bioactivity changes. highlights the importance of carboxyl group positioning on SAR-inducing activity .

- In Vitro Assays : Compare IC₅₀ values in antimicrobial or anti-inflammatory models.

- Molecular Docking : Predict binding affinities to targets (e.g., kinases) using software like AutoDock .

How should researchers address contradictions in reported biological activity data across studies?

Answer:

- Purity Validation : Use HPLC (≥95% purity) to rule out impurity effects.

- Biological Models : Standardize assays (e.g., cell lines, exposure time). notes variability in NCI database compounds due to diverse mechanisms; mechanistic studies (e.g., transcriptomics) are essential .

- Solvent Systems : Compare DMF vs. aqueous solubility impacts .

What strategies are effective for modifying the pyrazole scaffold to enhance pharmacokinetic properties?

Answer:

- Hydrophilic Modifications : Introduce -OH or -COOH groups to improve solubility.

- Metabolic Stability : Halogenation (Cl, F) reduces oxidative metabolism. shows methyl groups alter reactivity and binding .

- ADMET Profiling : Use Caco-2 permeability assays and microsomal stability tests .

What methodologies are recommended for elucidating the mechanism of action in plant or mammalian systems?

Answer:

- Isotopic Labeling : Tritium-labeled analogs (e.g., ’s [³H]TDF) track uptake and metabolism .

- Transcriptomics : RNA-seq identifies pathway alterations (e.g., SA-mediated signaling in Arabidopsis mutants) .

- Phenotypic Assays : Combine with omics data for mechanistic insights .

How can computational tools be integrated with experimental data to design novel derivatives?

Answer:

- QSAR Models : Train on NCI datasets to predict bioactivity .

- Molecular Dynamics : Simulate binding stability with kinase domains.

- Fragment-Based Design : Combine pyrazole cores with boronic esters (e.g., ’s dioxaborolan-2-yl derivatives) .

What are the critical considerations for scaling up synthetic procedures from milligram to gram quantities?

Answer:

- Solvent Ratios : Optimize DMSO volume (10 ml per 0.004 mol) .

- Purification : Transition from batch to flow reactors for exothermic steps; use ethanol-water recrystallization .

- Thermal Stability : Monitor via DSC/TGA to prevent decomposition .

How can researchers differentiate between tautomeric forms of pyrazole derivatives during structural analysis?

Answer:

- 15N NMR/X-ray Crystallography : Resolve tautomerism (e.g., enol-keto equilibria) .

- IR Spectroscopy : Detect carbonyl stretches (e.g., 1743 cm⁻¹ for thiourea derivatives) .

- DFT Calculations : Predict stable tautomers .

What are the best practices for evaluating the stability of this compound under various storage conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.